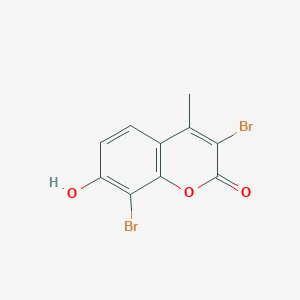

3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,8-dibromo-7-hydroxy-4-methyl-1-benzopyran-2-one is a hydroxycoumarin.

Actividad Biológica

3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C10H6Br2O3

Molecular Weight: 380.96 g/mol

CAS Number: 137809-72-4

IUPAC Name: 3,8-dibromo-7-hydroxy-4-methylchromen-2-one

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding, enhancing the compound's reactivity and specificity towards target proteins.

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.56 |

| Pseudomonas aeruginosa | 6.25 |

| Klebsiella pneumoniae | 6.25 |

| Escherichia coli | 6.25 |

| Acinetobacter baumannii | 6.25 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of coumarin derivatives have also been extensively studied. In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant anti-inflammatory activity compared to standard drugs like Diclofenac:

| Compound | Dose (mg/kg) | Mean Diameter of Paw (mm) |

|---|---|---|

| Control | - | 5.13 |

| Standard (Diclofenac) | 100 | 3.26 |

| 3,8-Dibromo derivative | 30 | 3.95 |

This data underscores the potential of this compound in treating inflammatory conditions .

Neuroprotective Effects

Emerging research indicates that coumarin derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For example, a related compound demonstrated an IC50 value of 0.27 µM against AChE, suggesting that modifications in the coumarin structure can lead to enhanced neuroprotective effects .

Case Studies and Research Findings

-

Antimicrobial Study:

A study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant bacterial strains. The results indicated that compounds with halogen substitutions exhibited improved activity compared to non-substituted analogues . -

Neuroprotection Research:

In silico studies alongside biological assays have shown that specific coumarin derivatives can inhibit AChE activity effectively, providing insights into their potential use in Alzheimer's treatment .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one serves as a precursor for developing other brominated coumarin derivatives. Its unique structure allows researchers to study various chemical reactions and properties, including:

- Reactivity Studies: Investigating the effects of bromination on reactivity patterns compared to non-brominated counterparts.

- Synthesis of Complex Molecules: Utilized as a building block for synthesizing more complex organic compounds.

Biology

The biological applications of this compound are significant due to its potential pharmacological properties:

- Antimicrobial Activity: Studies have shown that brominated coumarins exhibit enhanced antimicrobial properties compared to their non-brominated analogs. For instance, in vitro tests indicated that 3,8-dibromo derivatives possess higher efficacy against various bacteria and fungi .

- Anti-inflammatory Properties: Research indicates that compounds derived from this class can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), demonstrating potential therapeutic effects in inflammatory diseases .

Medicine

This compound is being explored for its therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

- Antioxidant Properties: The compound's hydroxyl groups contribute to significant antioxidant activity, which can protect cells from oxidative damage .

Industry Applications

In industrial settings, this compound is utilized for:

- Dyes and Optical Brighteners: Its unique chromophore structure allows it to be used in the production of fluorescent dyes and optical brighteners.

- Cosmetics and Personal Care Products: The compound's antimicrobial properties make it a candidate for inclusion in formulations aimed at skin health.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various coumarin derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential as a natural preservative in cosmetic formulations .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, compounds derived from this class exhibited notable anti-inflammatory effects. Specifically, one derivative demonstrated a reduction in paw swelling comparable to standard anti-inflammatory drugs .

Propiedades

Fórmula molecular |

C10H6Br2O3 |

|---|---|

Peso molecular |

333.96 g/mol |

Nombre IUPAC |

3,8-dibromo-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H6Br2O3/c1-4-5-2-3-6(13)8(12)9(5)15-10(14)7(4)11/h2-3,13H,1H3 |

Clave InChI |

MSOLROYRAHCJNK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br |

SMILES canónico |

CC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br |

Sinónimos |

3,8-dibromo-7-hydroxy-4-methylchromen-2-one 3,8-dibromo-HMCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.